molecular formula C10H18NNaO3 B15191212 Sodium caprylamidoacetate CAS No. 18777-30-5

Sodium caprylamidoacetate

Cat. No.: B15191212
CAS No.: 18777-30-5
M. Wt: 223.24 g/mol
InChI Key: SUKWDMYPQWAEBD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium caprylamidoacetate is a chemical compound with the molecular formula C10H18NNaO3. It is known for its surfactant properties and is commonly used in various industrial and pharmaceutical applications. This compound is particularly valued for its ability to enhance the permeability of biological membranes, making it a useful agent in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium caprylamidoacetate can be synthesized through the reaction of caprylic acid with sodium hydroxide, followed by the introduction of an amidoacetate group. The reaction typically involves the following steps:

    Esterification: Caprylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.

    Amidation: The ester is then reacted with an amine to form the amide.

    Neutralization: The amide is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium caprylamidoacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form caprylic acid and sodium amidoacetate.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Substitution: It can participate in nucleophilic substitution reactions where the amidoacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reactions often involve nucleophiles such as halides or alkoxides under basic conditions.

Major Products:

Scientific Research Applications

Sodium caprylamidoacetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which sodium caprylamidoacetate exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, thereby enhancing the permeability of biological membranes. This action facilitates the transport of drugs and other molecules across cell membranes. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and increasing their fluidity, which allows for easier passage of molecules .

Comparison with Similar Compounds

    Sodium caprate: Another medium-chain fatty acid derivative with similar surfactant properties.

    Sodium lauryl sulfate: A widely used surfactant in personal care products.

    Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.

Uniqueness: Sodium caprylamidoacetate is unique in its ability to enhance the permeability of biological membranes without causing significant irritation or toxicity. This makes it particularly valuable in pharmaceutical applications where safety and efficacy are paramount .

Properties

CAS No.

18777-30-5

Molecular Formula

C10H18NNaO3

Molecular Weight

223.24 g/mol

IUPAC Name

sodium;2-(octanoylamino)acetate

InChI

InChI=1S/C10H19NO3.Na/c1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h2-8H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

SUKWDMYPQWAEBD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)NCC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.